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Executive Summary

O-(2,4-Dinitrophenyl)-L-tyrosine (O-Dnp-Tyr) is a specialized derivative of the amino acid L-
tyrosine, distinguished by the etherification of its phenolic hydroxyl group with a 2,4-
dinitrophenyl (DNP) moiety.[1] Unlike its N-terminal counterpart (N-Dnp), which serves primarily
as a stable chromophore for sequencing (Sanger sequencing), the O-Dnp derivative functions
as a labile protecting group and a latent reporter probe.[1]

Its utility in drug development and proteomic research relies on a unique chemical
orthogonality: the aryl ether bond is stable to strong acids (TFA, HF) used in peptide synthesis
but is rapidly cleaved by nucleophiles (thiols, amines) via nucleophilic aromatic substitution (

). This property makes O-Dnp-Tyr a critical tool for:

» Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS).

o Bioanalytical Assays: Serving as a quencher in FRET systems or a chromogenic substrate
where cleavage yields a distinct spectral shift.
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Molecular Architecture & Physicochemical

Properties
Structural Analysis

The molecule consists of an L-tyrosine backbone where the side-chain phenol oxygen is
bonded to C-1 of a 2,4-dinitrobenzene ring.[1] This creates a diaryl ether linkage. The electron-
withdrawing nitro groups at the ortho and para positions of the DNP ring strongly activate the
C-1 carbon, making the ether bond susceptible to nucleophilic attack—a feature absent in
unsubstituted aryl ethers.

Key Molecular Specifications:

IUPAC Name: O-(2,4-Dinitrophenyl)-L-tyrosine[1]

Common Abbreviation: Tyr(Dnp)

Molecular Formula:

Molecular Weight: 347.28 g/mol [1]

CAS Number: 10567-73-4 (Mono-O-Dnp derivative)[1]

Spectroscopic Signature

A critical diagnostic feature is the spectral difference between the O-Dnp ether and the
cleavage products (Dinitrophenolate or S-Dnp adducts).
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Extinction Coeff.[2]

Species (nm) (31041051 ( Visual Color
)

L-Tyrosine (Free) 274 ~1,400 Colorless
Lower visible

O-Dnp-Tyr (Ether) ~300 (broad) Pale Yellow/Colorless
absorbance

N-Dnp-Tyr (Amine) 360 ~17,000 Bright Yellow

S-Dnp- -

P 360 17,000 Bright Yellow
mercaptoethanol

Note: The "self-validating" aspect of using O-Dnp-Tyr lies in the appearance of the strong 360

nm band upon thiolytic cleavage.[1]

Structural Visualization

The following diagram illustrates the connectivity and the activation of the ether linkage by the
nitro groups.

o Phenolic Oxygen _ | Ether Linkage | Activated C-1 _ [SRRSERE S Rereten
(Amino Acid) ™1 (o-CcBond) gl (Electron Withdrawing) Sl

Figure 1: Structural Logic of O-2,4-Dnp-L-Tyrosine

Click to download full resolution via product page

Figure 1: The electron-withdrawing nitro groups activate the ether linkage, enabling specific

cleavage chemistry.[1]

Synthetic Pathways & Quality Control
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Synthesis Strategy

Direct nitrophenylation of tyrosine with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, FDNB) at
high pH often leads to N,O-bis-alkylation.[1] To selectively isolate O-Dnp-Tyr, a protected
precursor strategy is recommended.[1]

Pathway:
e Protection: Start with N-Boc-L-Tyrosine.[1]
e O-Arylation: React with FDNB in the presence of a weak base (e.g.,

) to favor phenolic substitution.

» Deprotection (Optional): Remove Boc with TFA to yield free O-Dnp-Tyr, or use the Boc-
Tyr(Dnp)-OH directly for peptide synthesis.[1]

Quality Control Metrics

e HPLC: Purity >98%. Retention time must be distinct from free Tyrosine and N-Dnp
derivatives.[1]

e Mass Spectrometry (ESI): Expect

at 348.3 Da.

e TLC:

values in n-Butanol:Acetic Acid:Water (4:1:1) should show O-Dnp-Tyr migrating differently
from the yellow N-Dnp impurities.[1]

Bioanalytical Applications
Orthogonal Protection in Peptide Synthesis

In SPPS, O-Dnp-Tyr is a robust protecting group for the tyrosine side chain.[1]
 Stability: Completely stable to 50% TFA (Boc removal) and anhydrous HF (final cleavage).

o Cleavage: Removed by thiolysis (e.g., 20% 2-mercaptoethanol in DMF with DIPEA).
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e Mechanism: The thiol acts as a nucleophile, attacking the DNP ring and displacing the
tyrosine phenolate.

Why this matters: This allows for the synthesis of peptides containing Tyrosine where the Tyr
residue remains protected during the assembly of complex sequences, or allows for selective
deprotection of Tyr in the presence of other sensitive groups.

FRET and Enzymatic Assays

O-Dnp-Tyr is frequently paired with fluorescent donors like Abz (Aminobenzoic acid) or Mca
(Methoxycoumarin).[1]

e Quenching: The DNP group acts as a non-fluorescent acceptor (quencher).[6]

o Assay Logic: A peptide substrate containing Abz-...-Tyr(Dnp)-... is non-fluorescent.[1]
Proteolytic cleavage between the fluorophore and the quencher restores fluorescence.

o Advantage: The DNP group is smaller and less hydrophobic than many other quenchers,
reducing interference with enzyme binding.

Experimental Protocols
Protocol A: Thiolytic Deprotection (Self-Validating
System)

This protocol demonstrates the removal of the DNP group and the concurrent
spectrophotometric validation.

Reagents:

o Substrate: Peptidyl-resin containing Tyr(Dnp) or free O-Dnp-Tyr.[1]

» Thiolysis Buffer: 20% (v/v) 2-Mercaptoethanol, 10% (v/v) DIPEA in DMF.
Step-by-Step:

e Preparation: Suspend the resin/compound in the Thiolysis Buffer.
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o Reaction: Agitate at room temperature for 30 minutes.
» Validation (The "Trust" Step):

o Extract an aliquot of the supernatant.

o Measure Absorbance at 360 nm.

o Result: The solution should turn bright yellow due to the formation of S-Dnp-2-
mercaptoethanol (

)[1]
o Calculation: Concentration of removed DNP =
. This quantifies the exact amount of Tyrosine deprotected.
o Wash: Filter resin and wash extensively with DMF until the filtrate is colorless.

Protocol B: Synthesis of O-Dnp-Tyr Moiety

Step-by-Step:

Dissolve N-Boc-L-Tyrosine (10 mmol) in water/dioxane (1:1) containing

(20 mmol).

Add 1-Fluoro-2,4-dinitrobenzene (11 mmol) dropwise.

Stir at room temperature for 4 hours. Monitor by TLC.

Acidify with 1N HCI to precipitate the product.

Recrystallize from Ethanol/Water to obtain N-Boc-O-Dnp-L-Tyrosine.[1]

Mechanistic Visualization

The following diagram details the Thiolysis Mechanism, the core chemical logic driving the
utility of this molecule.
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Figure 2: Thiolytic Cleavage Mechanism (SNAr)
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Figure 2: The nucleophilic thiol attacks the activated aromatic ring, displacing the tyrosine
phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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